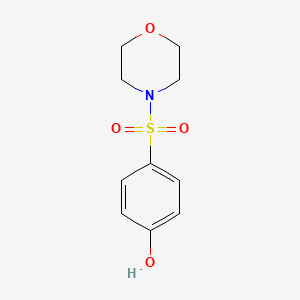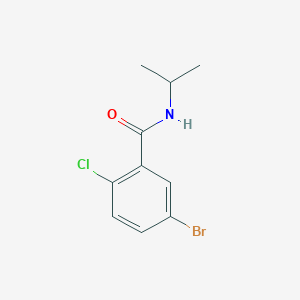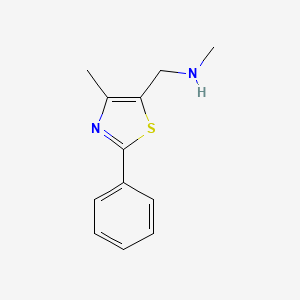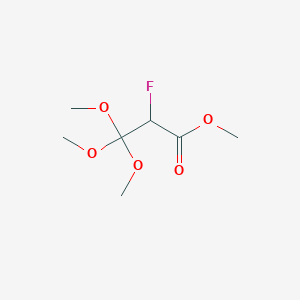
N-(5-甲基吡啶-2-基)戊酰胺
描述
“N-(5-Methylpyridin-2-yl)pivalamide” is an organic compound with a molecular formula of C11H16N2O . It has a molecular weight of 192.26 .
Molecular Structure Analysis
The IUPAC name of “N-(5-Methylpyridin-2-yl)pivalamide” is 2,2-dimethyl-N-(5-methyl-2-pyridinyl)propanamide . The InChI code is 1S/C11H16N2O/c1-8-5-6-9(12-7-8)13-10(14)11(2,3)4/h5-7H,1-4H3,(H,12,13,14) .科学研究应用
DNA Minor Groove Binding for Gene Expression Regulation
Watanabe等人(2015年)的研究表明,N-甲基吡咯-N-甲基咪唑(PI)聚酰胺,一类与N-(5-甲基吡啶-2-基)戊酰胺密切相关的分子,可用于靶向小沟内特定DNA序列。这种方法被用来抑制特定基因的表达,表明这类化合物在基因调控和治疗应用中的潜力(Watanabe et al., 2015)。
抗癌治疗药物的开发
Yu等人(2008年)研究了N-(5-甲基吡啶-2-基)戊酰胺的结构类似物,用于纠正囊性纤维化蛋白DeltaF508-CFTR的细胞处理缺陷。通过这项工作,他们发现了具有显著矫正活性的化合物,这也意味着在通过调节蛋白质处理来治疗疾病方面的潜在应用(Yu et al., 2008)。
金属有机框架用于催化和吸附
Sotnik等人(2015年)利用与N-(5-甲基吡啶-2-基)戊酰胺密切相关的戊酰胺配体构建了异金属配位聚合物。这些材料具有独特的拓扑性质、催化活性和气体吸附能力,表明它们在材料科学和催化中的实用性(Sotnik et al., 2015)。
药代动力学和抗纤维化潜力
Kim等人(2008年)的研究调查了一种新型ALK5抑制剂的药代动力学、组织分布和抗纤维化潜力,展示了N-(5-甲基吡啶-2-基)戊酰胺衍生物在开发新的治疗剂中的重要性。他们的研究结果突显了该药物具有良好的口服生物利用度和分布,表明其作为有效的抗纤维化治疗的潜力(Kim et al., 2008)。
合成和化学性质
Aggarwal等人(2002年)展示了类似化合物在加速Baylis-Hillman反应中的作用,这对于构建复杂分子至关重要。这项研究强调了N-(5-甲基吡啶-2-基)戊酰胺在合成化学中的化学多样性和潜在应用(Aggarwal et al., 2002)。
属性
IUPAC Name |
2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-5-6-9(12-7-8)13-10(14)11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCQZJBNEVIURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400418 | |
| Record name | N-(5-Methylpyridin-2-yl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methylpyridin-2-yl)pivalamide | |
CAS RN |
86847-78-1 | |
| Record name | 2,2-Dimethyl-N-(5-methyl-2-pyridinyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86847-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Methylpyridin-2-yl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N,N-bis[2-(2-hydroxyethoxy)ethyl]octadec-9-enamide](/img/structure/B1598874.png)
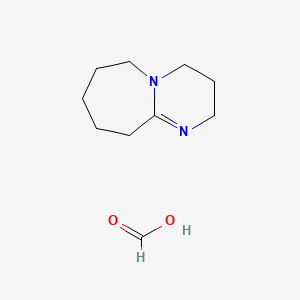
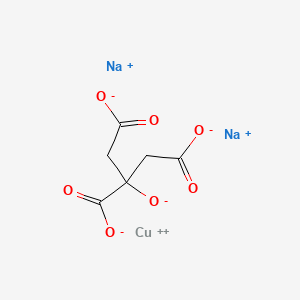
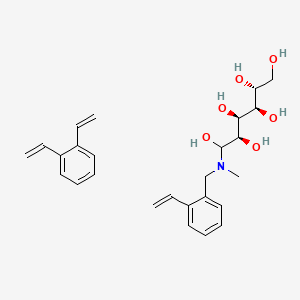
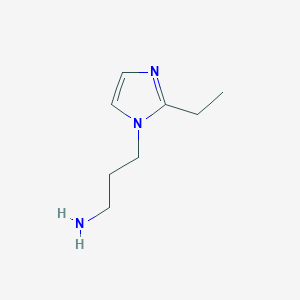
![methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate](/img/structure/B1598884.png)

![5-Hydroxy-hexahydro-cyclopenta[b]furan-2-one](/img/structure/B1598887.png)
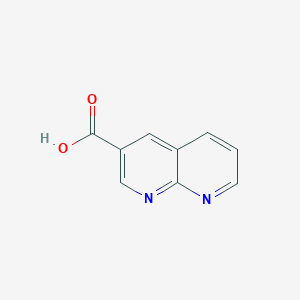
![3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B1598891.png)
